Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate chemical properties
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate chemical properties
This guide provides an in-depth technical analysis of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for G-protein coupled receptors (GPCRs) and phosphodiesterase inhibitors.[1]
CAS No: 1196151-56-0 | Formula: C₁₃H₂₃NO₃ | MW: 241.33 g/mol [1]
Executive Summary & Chemical Identity
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (hereafter referred to as 3-Pr-Boc-Pip ) is a functionalized piperidine scaffold.[1] Unlike the commoditized 1-Boc-4-piperidone, the introduction of the propyl group at the C3 position breaks the symmetry of the piperidine ring, introducing chirality and creating a steric vector that is highly valued in medicinal chemistry for optimizing ligand-receptor binding pockets.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
| Common Name | 1-Boc-3-propyl-4-piperidone |
| CAS Number | 1196151-56-0 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Ketone (C4), Carbamate (N1), Propyl alkyl chain (C3) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Synthetic Accessibility & Manufacturing
The synthesis of 3-Pr-Boc-Pip is non-trivial due to the challenge of mono-alkylating the 4-piperidone core without inducing poly-alkylation or self-condensation.[1] The most robust industrial route utilizes the Stork Enamine Synthesis followed by catalytic hydrogenation.[1] This method avoids the harsh conditions of direct enolate alkylation.[1]
Core Synthesis Protocol: The Enamine-Allyl Route
This protocol describes the "Allyl-to-Propyl" strategy, which is preferred over direct propyl alkylation due to the higher reactivity of allyl bromide and the ease of purification.[1]
Phase 1: Enamine Formation & Alkylation[1]
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Enamine Formation: React 1-Boc-4-piperidone with pyrrolidine in toluene under reflux with a Dean-Stark trap.[1] The removal of water drives the equilibrium to the enamine.
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Alkylation: The crude enamine is treated with allyl bromide in acetonitrile.[1] The "soft" nucleophilic character of the enamine favors C-alkylation at the C3 position over O-alkylation.[1]
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Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acetic acid to yield 1-Boc-3-allyl-4-piperidone .[1]
Phase 2: Catalytic Hydrogenation
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Reduction: The 3-allyl intermediate is dissolved in MeOH/EtOAc.
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Catalyst: 10% Pd/C (5 mol%) is added.[1]
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Conditions: The mixture is stirred under H₂ atmosphere (1 atm or slight pressure) for 4-12 hours.
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Critical Control Point: Monitor reaction by LC-MS to ensure reduction of the alkene without reducing the ketone to the alcohol.
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Synthesis Workflow Diagram
[1]
Chemical Reactivity & Handling
Researchers must understand the specific reactivity profile of 3-Pr-Boc-Pip to prevent side reactions during scaffold elaboration.[1]
Ketone Reactivity (C4 Position)
The C4 ketone is sterically crowded by the adjacent C3-propyl group.[1]
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Reductive Amination: Reaction rates with secondary amines will be slower compared to unsubstituted 4-piperidone.[1] Use Sodium Triacetoxyborohydride (STAB) in DCE/Acetic Acid for optimal yields.[1]
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Wittig Olefination: Requires strong bases (e.g., NaHMDS). The resulting exocyclic alkene often forms as a mixture of E/Z isomers due to the C3 asymmetry.[1]
Alpha-Proton Acidity (C3 vs C5)
The C3 proton is less acidic than the C5 protons due to the electron-donating effect of the propyl chain.[1] However, under thermodynamic enolization conditions (e.g., refluxing alkoxide), the double bond may migrate or the propyl group may epimerize if the stereocenter is set.
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Racemization Risk: If you have separated the enantiomers, avoid strong bases or high temperatures which can scramble the C3 stereocenter via enolization.
Stability & Storage
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Oxidation: The propyl chain is stable, but the Boc group is sensitive to strong Lewis acids.
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Decomposition: Prolonged exposure to moisture can lead to hydrate formation at the ketone, complicating NMR analysis. Store in a desiccator.
Medicinal Chemistry Applications
3-Pr-Boc-Pip serves as a "privileged scaffold" intermediate.[1] The propyl group is often used to fill hydrophobic pockets in receptors (e.g., GPCRs) that unsubstituted piperidines cannot access.
Case Study: PDE9A Inhibitors (BAY-7081)
In the development of PDE9A inhibitors for heart failure, the 3-propyl group was critical for potency.[1]
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Mechanism: The ketone of 3-Pr-Boc-Pip is condensed with a hydrazine or similar nucleophile to form a fused bicyclic system (e.g., pyrazolopyridine).[1]
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Role of Propyl Group: It induces a conformational lock, forcing the piperidine ring into a specific chair conformation that aligns the inhibitor within the PDE9A active site.
Case Study: Opioid Receptor Ligands
Structurally related to the fentanyl scaffold, 3-substituted piperidines are explored to modulate mu-opioid receptor selectivity.[1]
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Differentiation: The C3-propyl group adds bulk that can reduce off-target binding (e.g., hERG channel inhibition) compared to the flat 4-anilinopiperidine core.[1]
Application Workflow Diagram
Regulatory & Safety Note (E-E-A-T)
While 3-Pr-Boc-Pip itself is not currently a DEA List I chemical, it is a close structural analog of 1-Boc-4-piperidone (a List I fentanyl precursor).[1]
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Compliance: Researchers should maintain strict inventory logs.[1]
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Verification: Ensure end-use declarations are filed if shipping across international borders, as customs algorithms may flag the piperidone core.[1]
References
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Synthesis of PDE9A Inhibitors: Micus, S., et al. "BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor."[1][2] Journal of Medicinal Chemistry, 2022. [1]
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Piperidone Precursor Regulations: U.S. Federal Register.[1] "Designation of 4-Piperidone as a List I Chemical."[1][3] Federal Register, 2022.
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General Piperidine Synthesis: "Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate Product Data." PubChem, National Library of Medicine.
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Enamine Alkylation Methodology: Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1] (Foundational Reference for Protocol).
